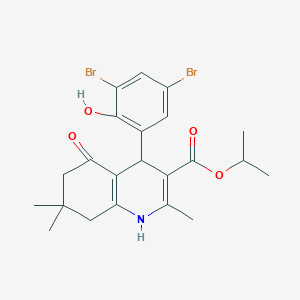![molecular formula C22H25ClN2O3 B5117770 N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)
N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential use in treating neurodegenerative diseases. CEP-1347 was first synthesized in the early 1990s, and since then, numerous studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The exact mechanism of action of CEP-1347 is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase known as c-Jun N-terminal kinase (JNK). JNK is involved in a wide range of cellular processes, including apoptosis, inflammation, and stress response. Inhibition of JNK activity by CEP-1347 may help to protect neurons from degeneration and improve motor function in Parkinson's disease.
Biochemical and Physiological Effects
In addition to its potential neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the activity of the protein kinase known as c-Abl, which is involved in cell proliferation and survival. CEP-1347 has also been shown to inhibit the activity of the protein kinase known as p38, which is involved in inflammation and stress response.
实验室实验的优点和局限性
One advantage of using CEP-1347 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, CEP-1347 has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of using CEP-1347 in lab experiments is that it is a relatively non-specific inhibitor, and may have off-target effects on other protein kinases.
未来方向
There are several potential future directions for research on CEP-1347. One area of interest is the development of more specific JNK inhibitors that may have fewer off-target effects than CEP-1347. Additionally, further studies are needed to determine the optimal dosage and administration of CEP-1347 for use in treating Parkinson's disease. Finally, research is needed to investigate the potential use of CEP-1347 in treating other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
合成方法
The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-chloroethylamine hydrochloride with 2-chlorobenzaldehyde to form N-(2-chlorophenyl)-2-chloroethylamine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-[2-(2-chlorophenyl)ethyl]-2-methoxybenzamide, which is further reacted with piperidine-3-carboxylic acid to form the final product, CEP-1347.
科学研究应用
CEP-1347 has been extensively studied for its potential use in treating neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. These promising results have led to clinical trials of CEP-1347 in human patients with Parkinson's disease.
属性
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-28-20-9-5-3-7-17(20)14-25-15-18(10-11-21(25)26)22(27)24-13-12-16-6-2-4-8-19(16)23/h2-9,18H,10-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOBMSCCGVOQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)

![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)

